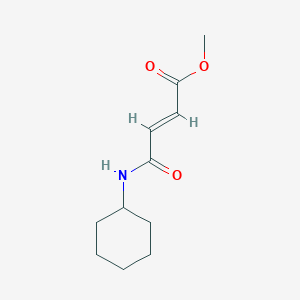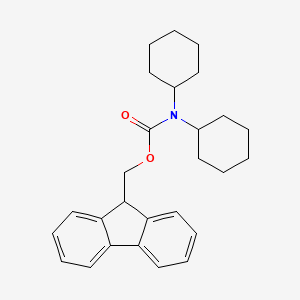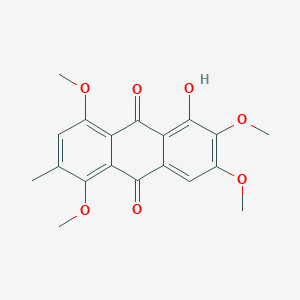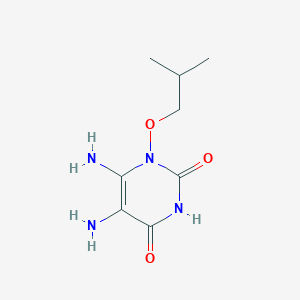
Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a cyclohexylamino group and an oxobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate typically involves the reaction of cyclohexylamine with methyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a hydroxy derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(phenylamino)-4-oxobut-2-enoate
- Methyl 4-(methylamino)-4-oxobut-2-enoate
- Methyl 4-(ethylamino)-4-oxobut-2-enoate
Uniqueness
Methyl 4-(cyclohexylamino)-4-oxobut-2-enoate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl (E)-4-(cyclohexylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)8-7-10(13)12-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,12,13)/b8-7+ |
InChI-Schlüssel |
KRAKYAOCMOKSST-BQYQJAHWSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)NC1CCCCC1 |
Kanonische SMILES |
COC(=O)C=CC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)








![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
